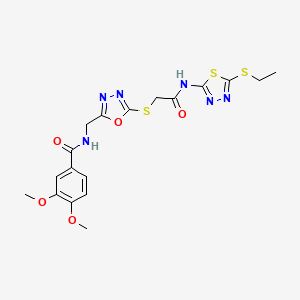

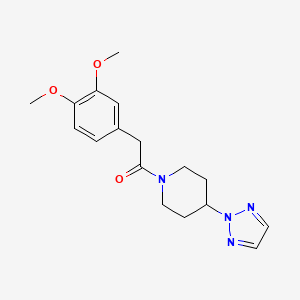

![molecular formula C23H27N3O4S2 B2495166 (E)-4-((2,6-二甲基吗啉-2-基硫代)-N-(3-乙基-6-甲基苯并[d]噻唑-2(3H)-基亚甲基)苯甲酰胺 CAS No. 850909-05-6](/img/structure/B2495166.png)

(E)-4-((2,6-二甲基吗啉-2-基硫代)-N-(3-乙基-6-甲基苯并[d]噻唑-2(3H)-基亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves multi-step chemical reactions, often starting with the condensation of specific sulfonyl chlorides with amines, followed by various functionalization steps to introduce different functional groups. For example, the synthesis of bioactive molecules with benzothiazole moieties involves condensing ethyl chloroformate with substituted 2-aminobenzothiazoles in the presence of dry acetone and K2CO3, leading to compounds with potential antimicrobial and anti-inflammatory activities (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).

Molecular Structure Analysis

The structural elucidation of similar compounds is often achieved through various spectroscopic techniques such as UV-Visible, IR, 1H NMR, and MASS spectroscopy. For instance, Co(II) complexes with thiazole-based ligands have been characterized, revealing intricate details about their molecular framework and bonding through elemental analysis, FT-IR, and XRD spectra, highlighting the complex's potential in fluorescence properties and anticancer activity (Vellaiswamy, G., & Ramaswamy, S., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to various bioactive molecules. For instance, the reaction of N-substituted imidazolylbenzamides or benzene-sulfonamides has shown the synthesis of compounds with significant cardiac electrophysiological activity, indicating the potential for the development of selective class III agents (Morgan, T. K., et al., 1990).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their biological activity and application. For instance, the crystal structure of related benzamide compounds reveals specific conformational details that are stabilized by intra- and intermolecular hydrogen bonds, providing insights into their physical properties and potential interactions (Pang, H.-L., et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzothiazole derivatives are influenced by their molecular structure. Studies on substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides have demonstrated anti-inflammatory and anti-cancer properties, showcasing the importance of specific substituents in enhancing biological activity (Gangapuram, M., & Redda, K., 2009).

科学研究应用

药理学和生物筛选

- 该化合物被包括在合成生物活性分子中,用于筛选其抗菌、抗炎、抗惊厥和驱虫活性。这些活性突显了其在治疗应用中的潜力 (Patel et al., 2009)。

抗菌剂

- 合成了一个相关结构,制备了含有吗啡环基团的新1,2,4-三唑衍生物,用作抗菌剂。这表明类似化合物在开发新的抗菌解决方案中的实用性 (Sahin et al., 2012)。

抗癌性质

- 该化合物是合成促凋亡的印度洛嗪衍生物的一部分,展示了作为抗癌剂的潜力。具体来说,一个衍生物在黑色素瘤细胞系中显示出显著的生长抑制作用,表明其在癌症治疗中的潜力 (Yılmaz等,2015)。

抗微生物筛选

- 研究包括合成具有类似结构的新化合物,用于抗微生物活性测试。这些化合物表现出作为生物动力学剂的潜力,支持它们在抗微生物应用中的使用 (Jagtap et al., 2010)。

酶抑制研究

- 该化合物是合成新衍生物进行酶抑制测试的研究的一部分,包括花生四烯酸氧化酶、乙酰胆碱酯酶和α-葡萄糖苷酶。这些发现表明其在酶抑制研究中的相关性,这对于开发治疗各种疾病至关重要 (Irshad et al., 2016)。

烷基化反应研究

- 对类似化合物的烷基化反应研究有助于理解化学过程,对各种科学应用有用 (Rayes et al., 2010)。

心脏电生理活性

- 合成并测试了共享结构相似性的N-取代咪唑基苯甲酰胺,表明其在心血管医学中的潜在应用 (Morgan et al., 1990)。

属性

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-5-26-20-11-6-15(2)12-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-13-16(3)30-17(4)14-25/h6-12,16-17H,5,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKZMHOCHSXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

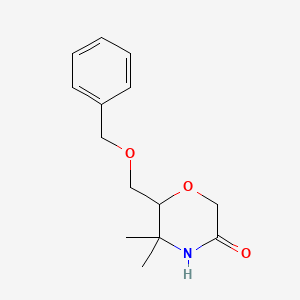

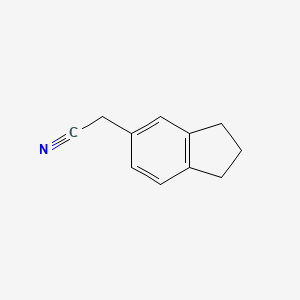

![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)

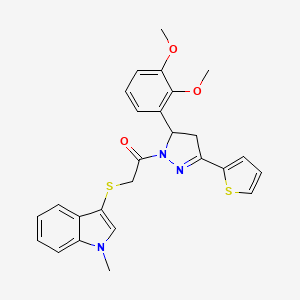

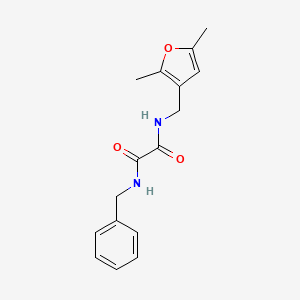

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)

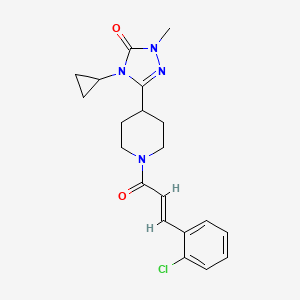

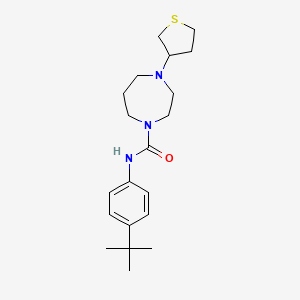

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)

![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)